methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate, followed by bromination and nucleophilic substitution with arylboronic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an aldose reductase inhibitor, which could be useful in treating diabetic complications.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing sorbitol accumulation in tissues .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Studied as a PI3Kδ inhibitor with potential anticancer applications.
Uniqueness
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific structural configuration and the presence of a carboxylate group, which imparts distinct chemical reactivity and biological activity. Its potential as an aldose reductase inhibitor sets it apart from other thiadiazine derivatives, making it a valuable compound for further research and development.
Biological Activity
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS: 1011400-15-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its properties, synthesis, and biological effects based on current research findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₆H₈N₂O₄S |
Molar Mass | 204.2 g/mol |
Density | 1.54 g/cm³ (predicted) |
Boiling Point | 340.2 °C (predicted) |
pKa | 3.94 (predicted) |
This compound belongs to the class of thiadiazines, which are known for their pharmacological significance.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate thiadiazine derivatives with methylating agents under controlled conditions. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for research and application.
Antimicrobial Properties
Research indicates that thiadiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .
Anticancer Activity
Thiadiazine derivatives have been explored for their anticancer potential. Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate has shown cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazines are noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This suggests potential therapeutic applications in treating inflammatory diseases.
Other Biological Activities
Thiadiazines have also been investigated for their antidiabetic and neuroprotective activities. The mechanisms often involve modulation of metabolic pathways and inhibition of oxidative stress . Additionally, some derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating their potential use in treating infectious diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Bulgarian Chemical Communications highlighted the synthesis of various thiadiazine derivatives, including methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate. The derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Anticancer Research : In a comparative study assessing various thiadiazine derivatives' anticancer properties, methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate was found to significantly reduce cell viability in cancer cell lines compared to control groups . The study emphasized the need for further exploration into its mechanism of action.
Properties
Molecular Formula |
C6H8N2O4S |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
methyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O4S/c1-4-3-5(6(9)12-2)8-13(10,11)7-4/h3,7H,1-2H3 |
InChI Key |
RLIKGOXXFILYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C(=O)OC |
Origin of Product |
United States |
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